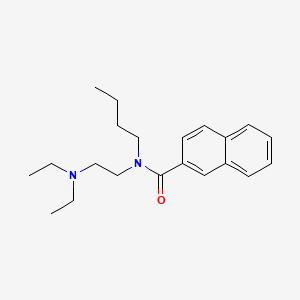

2-Naphthalenecarboxamide, N-butyl-N-(2-(diethylamino)ethyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Naphthalenecarboxamide, N-butyl-N-(2-(diethylamino)ethyl)- is a chemical compound known for its diverse applications in various fields. It is a derivative of naphthalene and features a carboxamide group, making it a versatile compound in organic chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxamide, N-butyl-N-(2-(diethylamino)ethyl)- typically involves the reaction of naphthalene derivatives with butylamine and diethylaminoethyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Naphthalenecarboxamide, N-butyl-N-(2-(diethylamino)ethyl)- undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

2-Naphthalenecarboxamide, N-butyl-N-(2-(diethylamino)ethyl)- is a versatile building block in organic synthesis due to its reactivity. Research indicates that it exhibits various biological activities and has been studied for its potential role as an antiarrhythmic agent, which may prolong the myocardial refractory period and stabilize cell membranes. This suggests its relevance in treating cardiac disorders. The compound's interactions with cellular receptors and enzymes could lead to diverse physiological effects, making it a subject of interest in pharmacological studies.

Anti-Inflammatory and Immunosuppressive Applications

Carboxamido group-linked compounds are noted for their anti-inflammatory and immunosuppressive activities . The A groups are often substituted by a (C1-C4)-alkylamino(C1-C4)-alkyl group . These compounds can be prepared using methods known in the art, starting from commercially available compounds or those prepared according to literature .

The anti-inflammatory and immunosuppressive activities of these compounds have been tested both in vitro and in vivo .

- Peripheral blood mononuclear cells (PBMC) were cultured and stimulated with lipopolysaccharide (LPS) to induce cytokine production.

- Cells were pretreated with the compounds of interest dissolved in DMSO.

- The inhibitory activity of the compounds was expressed as IC50, indicating the concentration required to inhibit IL-1β production by 50%.

- Male BALB/c mice were treated with LPS to induce inflammation.

- Compounds were administered orally before LPS administration.

- Serum TNFα levels were measured by ELISA.

Wirkmechanismus

The mechanism of action of 2-Naphthalenecarboxamide, N-butyl-N-(2-(diethylamino)ethyl)- involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-Butyl-N-(2-(diethylamino)ethyl)-1-naphthalenecarboxamide

- N-Butyl-N-(2-(diethylamino)ethyl)-2-naphthalenecarboxamide

Uniqueness

2-Naphthalenecarboxamide, N-butyl-N-(2-(diethylamino)ethyl)- is unique due to its specific structural features, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .

Biologische Aktivität

2-Naphthalenecarboxamide, N-butyl-N-(2-(diethylamino)ethyl)-, also known as N-butyl-6-chloro-N-[2-(diethylamino)ethyl]naphthalene-1-carboxamide, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications and interactions with various biological systems. This article provides a detailed overview of its biological activities, synthesis, and relevant case studies.

- Molecular Formula : C21H30N2O

- Molecular Weight : Approximately 360.9 g/mol

- IUPAC Name : N-butyl-6-chloro-N-[2-(diethylamino)ethyl]naphthalene-1-carboxamide

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly as an antiarrhythmic agent. Its mechanisms of action include:

- Cardiac Effects : It may prolong the myocardial refractory period and stabilize cell membranes, suggesting potential use in treating cardiac disorders.

- Receptor Interaction : The compound interacts with various cellular receptors and enzymes, influencing physiological processes and making it a subject of pharmacological studies.

The biological activity of 2-Naphthalenecarboxamide is primarily attributed to its ability to bind to specific receptors or enzymes within biological systems. This binding modulates their activity, leading to various cellular responses that are critical for its pharmacological effects. The compound's structure allows it to function effectively in these interactions.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-Naphthalenecarboxamide, a comparison with similar compounds can be insightful. The table below summarizes key characteristics:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Naphthalenecarboxamide, N-butyl-6-chloro | C21H29ClN2O | Contains a chlorine atom; used in similar applications |

| Bunaftine | C21H30N2O | Proposed antiarrhythmic agent |

| N-Butyl-N-[2-(diethylamino)ethyl]-1-naphthamide | C27H38N2O8 | Includes additional functional groups |

These compounds share structural similarities but differ in substituents and biological activities, which can significantly influence their pharmacological profiles.

Case Studies and Research Findings

Several studies have explored the biological activity of 2-Naphthalenecarboxamide:

- Antiarrhythmic Properties : A study demonstrated that the compound effectively stabilized cardiac membranes and prolonged the refractory period in myocardial tissues, suggesting its potential as an antiarrhythmic agent.

- Enzyme Interaction Studies : Research focusing on the interaction of this compound with specific enzymes has shown that it can modulate enzyme activity, leading to altered metabolic pathways within cells .

- Pharmacokinetic Studies : Investigations into the pharmacokinetics of 2-Naphthalenecarboxamide have revealed important insights into its absorption, distribution, metabolism, and excretion (ADME), which are crucial for understanding its therapeutic potential.

Eigenschaften

CAS-Nummer |

50341-76-9 |

|---|---|

Molekularformel |

C21H30N2O |

Molekulargewicht |

326.5 g/mol |

IUPAC-Name |

N-butyl-N-[2-(diethylamino)ethyl]naphthalene-2-carboxamide |

InChI |

InChI=1S/C21H30N2O/c1-4-7-14-23(16-15-22(5-2)6-3)21(24)20-13-12-18-10-8-9-11-19(18)17-20/h8-13,17H,4-7,14-16H2,1-3H3 |

InChI-Schlüssel |

STIYSIIPFGYGFP-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCN(CCN(CC)CC)C(=O)C1=CC2=CC=CC=C2C=C1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.